![molecular formula C24H19ClN2O2 B4653991 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4653991.png)
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide
Overview
Description
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy-sensing enzyme that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mechanism of Action
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. This activation results in the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), leading to increased fatty acid oxidation and decreased cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its activation of AMPK, 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide has been shown to increase glucose uptake, enhance insulin sensitivity, and improve mitochondrial function. These effects make 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide a promising candidate for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide is its specificity for AMPK activation. This specificity allows for the targeted activation of AMPK without affecting other signaling pathways. However, one of the limitations of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for the study of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide. One potential direction is the development of more stable analogs of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide with longer half-lives. Another potential direction is the investigation of the effects of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide on other signaling pathways, such as the mTOR pathway. Additionally, further research is needed to determine the long-term effects of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide on metabolic disorders and other diseases.
Scientific Research Applications
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Studies have shown that 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide can activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide a promising candidate for the treatment of type 2 diabetes and obesity.
properties
IUPAC Name |
2-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-17-6-12-22(13-7-17)27-24(28)16-29-23-5-3-2-4-19(23)14-20(15-26)18-8-10-21(25)11-9-18/h2-14H,16H2,1H3,(H,27,28)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYOQAIOMHQNR-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy}-N-(4-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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